6-[(2,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one
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Overview
Description
6-((2,4-Dichlorobenzyl)oxy)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core substituted with a 2,4-dichlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2,4-Dichlorobenzyl)oxy)pyridazin-3(2H)-one typically involves the reaction of 2,4-dichlorobenzyl chloride with pyridazin-3(2H)-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
6-((2,4-Dichlorobenzyl)oxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-((2,4-Dichlorobenzyl)oxy)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-((2,4-Dichlorobenzyl)oxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor functions by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-((2,4-Dichlorobenzyl)amino)pyridazin-3-ol
- 6-((2,4-Dichlorobenzyl)thio)pyridazin-3(2H)-one
Uniqueness
6-((2,4-Dichlorobenzyl)oxy)pyridazin-3(2H)-one is unique due to its specific substitution pattern and the presence of an oxygen atom in the benzyl group. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from its analogs .
Properties
CAS No. |
87426-04-8 |
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Molecular Formula |
C11H8Cl2N2O2 |
Molecular Weight |
271.10 g/mol |
IUPAC Name |
3-[(2,4-dichlorophenyl)methoxy]-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H8Cl2N2O2/c12-8-2-1-7(9(13)5-8)6-17-11-4-3-10(16)14-15-11/h1-5H,6H2,(H,14,16) |
InChI Key |
ROXPNXVPYUNFDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=NNC(=O)C=C2 |
Origin of Product |
United States |
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